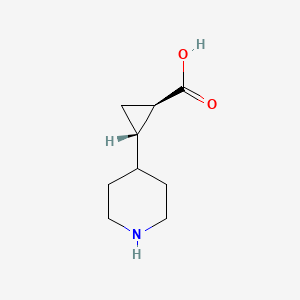

(1R,2S)-2-Piperidin-4-ylcyclopropane-1-carboxylic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

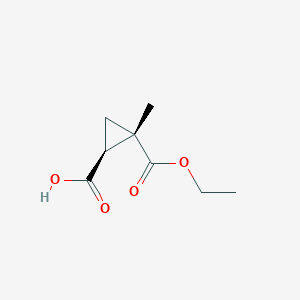

The synthesis of compounds with similar stereochemistry often involves complex chemical reactions. For instance, the asymmetric synthesis of (1R,2S)-1-amino-2-vinylcyclopropanecarboxylic acid involves a sequence of reactions including PTC alkylation (SN2), homogeneous SN2′ cyclization followed by disassembly of the resultant Ni (II) complex .Molecular Structure Analysis

The molecular structure of “(1R,2S)-2-Piperidin-4-ylcyclopropane-1-carboxylic acid” can be determined using the R/S nomenclature system. This system is used to unambiguously assign the handedness of molecules .科学的研究の応用

Utilization in Synthetic Chemistry

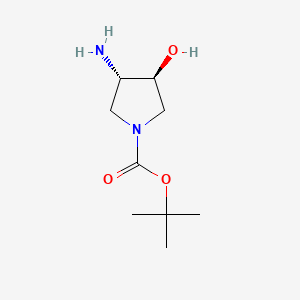

A study by Wilken et al. (1997) demonstrates the synthesis of new, chiral bicyclic 3-hydroxypiperidines from β-amino alcohols through a high diastereoselective ring expansion. This work showcases the application of (1R,2S)-2-Piperidin-4-ylcyclopropane-1-carboxylic acid in producing chiral piperidine derivatives, highlighting its role in advancing synthetic methodologies (Wilken et al., 1997).

Nanotechnology and Catalysis

Ghorbani-Choghamarani and Azadi (2015) explored the synthesis and application of Fe3O4-PPCA (Piperidine-4-carboxylic acid functionalized Fe3O4 nanoparticles) as a novel nanomagnetic reusable catalyst. This study underscores the utility of (1R,2S)-2-Piperidin-4-ylcyclopropane-1-carboxylic acid derivatives in facilitating the efficient synthesis of organic compounds, showcasing its potential in green chemistry and nanocatalysis (Ghorbani-Choghamarani & Azadi, 2015).

Pharmaceutical Research

Research into the synthesis of highly potent hepatitis C virus (HCV) NS3/4A protease inhibitors has identified (1R,2S)-1-Amino-2-vinylcyclopropane-1-carboxylic acid (vinyl-ACCA) as a crucial pharmacophoric unit. Sato et al. (2016) provide a comprehensive overview of asymmetric synthesis methods for (1R,2S)-vinyl-ACCA, highlighting its significant demand in the development of new antiviral drugs (Sato et al., 2016).

Antimicrobial Applications

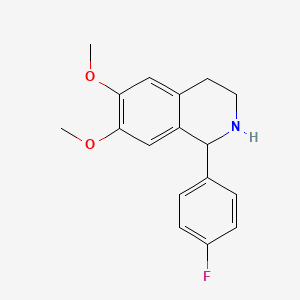

A study by Senthilkumar et al. (2009) on novel fluoroquinolones revealed that derivatives of piperidine-4-carboxylic acid exhibit significant in vitro and in vivo antimycobacterial activity against Mycobacterium tuberculosis, including multi-drug-resistant strains. This research underscores the potential of (1R,2S)-2-Piperidin-4-ylcyclopropane-1-carboxylic acid derivatives in developing new antimicrobial agents (Senthilkumar et al., 2009).

Agricultural Chemistry

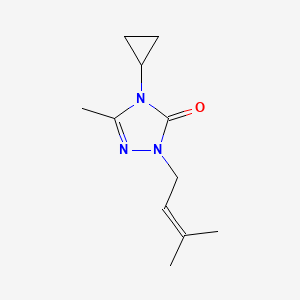

Tian et al. (2009) synthesized N-cyclopropanecarboxyl-N′-pyridin-2-yl thiourea derivatives from cyclopropanecarboxylic acid, demonstrating excellent herbicidal and fungicidal activities. This illustrates the agricultural application of (1R,2S)-2-Piperidin-4-ylcyclopropane-1-carboxylic acid derivatives in creating effective plant protection products (Tian et al., 2009).

特性

IUPAC Name |

(1R,2S)-2-piperidin-4-ylcyclopropane-1-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15NO2/c11-9(12)8-5-7(8)6-1-3-10-4-2-6/h6-8,10H,1-5H2,(H,11,12)/t7-,8+/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VEHXPEXOZWLWCB-JGVFFNPUSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1C2CC2C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CNCCC1[C@@H]2C[C@H]2C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

169.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(1R,2S)-2-Piperidin-4-ylcyclopropane-1-carboxylic acid | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![ethyl 6a-methoxy-3,4,5,6-tetrahydro-2H-cyclopenta[b]furan-3a-carboxylate](/img/structure/B2752034.png)

![1-(2,5-dimethoxyphenyl)-4-(1-ethyl-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B2752040.png)

![6-(((7-chloro-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)methyl)thio)-N-(3,4-dimethoxyphenethyl)benzo[4,5]imidazo[1,2-c]quinazoline-3-carboxamide](/img/structure/B2752049.png)